molecular formula C12H19NO B8657327 3-Benzylamino-3-methyl-butan-1-ol

3-Benzylamino-3-methyl-butan-1-ol

Cat. No.: B8657327
M. Wt: 193.28 g/mol
InChI Key: RBJZUINKHKIHFL-UHFFFAOYSA-N
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Description

3-Benzylamino-3-methyl-butan-1-ol is a branched amino alcohol characterized by a hydroxyl group at position 1, a methyl group at position 3, and a benzylamino substituent at the same carbon.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

3-(benzylamino)-3-methylbutan-1-ol

InChI

InChI=1S/C12H19NO/c1-12(2,8-9-14)13-10-11-6-4-3-5-7-11/h3-7,13-14H,8-10H2,1-2H3

InChI Key

RBJZUINKHKIHFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCO)NCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between 3-Benzylamino-3-methyl-butan-1-ol and related compounds:

Compound Name Molecular Formula Functional Groups Molecular Weight Key Structural Features
This compound C₁₂H₁₉NO Benzylamino, hydroxyl, methyl 193.29* Branched chain with aromatic substitution
3-Amino-3-methylbutan-1-ol C₅H₁₃NO Amino, hydroxyl, methyl 103.16 Lacks benzyl group; simpler amino alcohol
3-Methyl-1-butanol C₅H₁₂O Hydroxyl, methyl 88.15 No amino group; primary alcohol
1-Butanol, 3-methoxy-3-methyl- C₆H₁₄O₂ Methoxy, hydroxyl, methyl 118.17 Ether substituent instead of amino
2-Methyl-3-buten-2-ol C₅H₁₀O Hydroxyl, alkene 86.13 Unsaturated backbone; tertiary alcohol
3-Methyl-2-buten-1-ol C₅H₁₀O Hydroxyl, alkene 86.13 Allylic alcohol; positional isomer of above

*Calculated based on molecular formula.

Key Observations :

  • The benzylamino group in the target compound introduces aromaticity and bulkiness, which may reduce volatility compared to simpler alcohols like 3-Methyl-1-butanol .
  • Amino vs. Methoxy Groups: The amino group (basic, nucleophilic) in 3-Amino-3-methylbutan-1-ol contrasts with the methoxy group (electron-donating, neutral) in 3-methoxy-3-methyl-1-butanol , affecting reactivity in acid-base or substitution reactions.
  • Unsaturation Effects : Compounds like 2-Methyl-3-buten-2-ol exhibit lower boiling points (98–99°C) compared to saturated analogs due to reduced intermolecular forces from alkene groups.

Physical Properties Comparison

Compound Name Boiling Point (°C) Density (g/cm³) Solubility Trends
This compound N/A N/A Likely polar solvent-soluble
3-Amino-3-methylbutan-1-ol Not reported Not reported High water solubility (amino group)
3-Methyl-1-butanol ~132 0.810 Miscible in organic solvents
1-Butanol, 3-methoxy-3-methyl- Not reported Not reported Moderate polarity (methoxy group)
2-Methyl-3-buten-2-ol 98–99 0.824 Low water solubility
3-Methyl-2-buten-1-ol 140 0.84 Higher boiling point due to linearity

Key Observations :

  • The benzylamino group likely increases molecular weight and boiling point relative to non-aromatic analogs, though experimental data are needed.
  • Branching Effects : 2-Methyl-3-buten-2-ol’s lower boiling point compared to 3-Methyl-2-buten-1-ol highlights how branching reduces surface area and intermolecular forces.

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